molecular formula C6H19Na2O13P B13394478 Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate

Cat. No.: B13394478
M. Wt: 376.16 g/mol
InChI Key: INXMOHFFQYLBED-UHFFFAOYSA-L
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Description

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate, also known as α-D-Glucose-1-phosphate disodium salt tetrahydrate, is a phosphorylated carbohydrate derivative with the molecular formula C₆H₁₃Na₂O₉P·4H₂O and a molecular weight of 306.114 g/mol . Its IUPAC name is sodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate, reflecting its stereochemistry as an α-anomer of glucose-1-phosphate . The compound is a tetrahydrate, with four water molecules contributing to its crystalline structure.

Functionally, it serves as a critical intermediate in carbohydrate metabolism, particularly in glycolysis and glycogenesis, where it participates in enzymatic reactions such as glycogen synthesis via glycogen phosphorylase . Its applications extend to pharmaceutical research, where it is used to study enzyme kinetics and cellular catabolic pathways .

Properties

IUPAC Name

disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMOHFFQYLBED-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19Na2O13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Glucose Derivatives

The most prevalent laboratory synthesis involves the phosphorylation of glucose derivatives, specifically beta-D-glucopyranose or alpha-D-glucose, to produce the corresponding glucose-1-phosphate disodium salt, which is structurally analogous to the target compound.

Reaction Overview:
$$
\text{Glucose} + \text{Phosphoric acid} \xrightarrow[\text{NaOH}]{\text{Controlled temperature}} \text{Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate tetrahydrate}
$$

Reaction Conditions:

  • Temperature: Typically maintained between 80°C to 120°C to facilitate phosphorylation without degrading sensitive hydroxyl groups.
  • pH: Adjusted to mildly alkaline (around pH 8-10) using sodium hydroxide to promote deprotonation of hydroxyl groups and facilitate nucleophilic attack on phosphorus.
  • Solvent: Aqueous medium, often with controlled water content to influence crystallization and purification.

Use of Phosphorylating Agents

Alternatively, phosphoryl chlorides or phosphoramidite reagents can be employed for more controlled phosphorylation, especially in industrial processes. These reagents react with the hydroxyl groups of glucose derivatives under specific conditions:

  • Phosphoryl Chloride (POCl₃): Reacts with glucose in anhydrous conditions, often in the presence of pyridine or similar bases, to yield phosphate esters.
  • Conditions: Anhydrous environment, low temperature (0-25°C), followed by aqueous work-up to convert intermediates into the disodium salt form.

Crystallization and Purification

Post-reaction, the product is purified via:

  • Crystallization: Using water or aqueous ethanol to isolate the tetrahydrate form.
  • Ion Exchange or Dialysis: To remove residual salts and impurities, ensuring high purity suitable for pharmaceutical or biochemical applications.

Industrial Production Methods

In large-scale manufacturing, the synthesis process is optimized for efficiency, yield, and purity:

  • Reactant Mixing: Stoichiometric amounts of glucose and phosphoric acid are combined in continuous stirred-tank reactors.
  • Reaction Control: Parameters such as temperature, pH, and reaction time are tightly regulated.
  • Separation and Purification: Crystallization is achieved through cooling and solvent evaporation, followed by filtration and drying.
  • Quality Assurance: Analytical techniques such as NMR, IR, and HPLC confirm structural integrity and purity.

Data Tables Summarizing Preparation Conditions

Parameter Typical Range / Condition Notes
Starting Material Beta-D-glucopyranose or alpha-D-glucose Commercially available glucose derivatives
Phosphorylating Agent Phosphoric acid, phosphoryl chloride Choice depends on desired control and scale
Reaction Temperature 80°C – 120°C Maintains reaction efficiency
pH 8 – 10 Ensures deprotonation of hydroxyl groups
Solvent Water or aqueous mixtures Facilitates crystallization and purification
Reaction Time 4 – 24 hours Optimized for maximum yield
Purification Method Crystallization, dialysis, chromatography Ensures high purity

Notes on Reaction Pathways and Considerations

  • Selectivity: Achieving regioselective phosphorylation at the 1-position of glucose requires controlled conditions, often facilitated by protecting groups in synthetic routes.
  • Yield Optimization: Excess phosphorylating reagent and controlled temperature increase the yield.
  • Environmental and Safety Aspects: Handling phosphoryl chlorides requires precautions due to their corrosiveness; aqueous phosphorylation reduces hazards.

Summary of Research Findings

Research indicates that the synthesis of disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate tetrahydrate is predominantly achieved through phosphorylation of glucose derivatives, with conditions tailored to maximize yield and purity. Industrial methods leverage large-scale reactors with precise control over reaction parameters, employing crystallization techniques for purification. The process's success hinges on controlling temperature, pH, and reagent stoichiometry, with ongoing research exploring more sustainable and efficient phosphorylation methods.

Chemical Reactions Analysis

Types of Reactions

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sodium Phosphate Dibasic Hydrates (Na₂HPO₄·nH₂O)

  • Molecular Formula : Na₂HPO₄·2H₂O (dihydrate) / Na₂HPO₄·12H₂O (dodecahydrate)
  • Molecular Weight : 177.99 (dihydrate) / 358.14 (dodecahydrate) .
  • Comparison : Unlike the target compound, these lack a carbohydrate moiety and are simple phosphate salts. They are primarily used as buffering agents in biochemical assays (e.g., phosphate-buffered saline) and lack direct metabolic roles .

Dipotassium Phosphate Trihydrate (K₂HPO₄·3H₂O)

  • Molecular Formula : K₂HPO₄·3H₂O
  • Molecular Weight : 228.23 g/mol .
  • Comparison : Structurally analogous to sodium phosphate dibasic but with potassium ions. Applications include agricultural fertilizers and bacterial culture media. Its absence of a glucose unit limits its role in carbohydrate-specific pathways .

Uridine 5′-Diphosphoglucose Disodium Salt (UDP-Glc)

  • Molecular Formula : C₁₅H₂₄N₂Na₂O₁₇P₂ (estimated from IUPAC name)
  • Molecular Weight : ~610.18 g/mol (anhydrous) .
  • Comparison: A nucleotide sugar with a uridine diphosphate group linked to glucose. It acts as a glycosyl donor in glycoconjugate biosynthesis (e.g., cellulose, glycogen) via enzymes like UDP-glucose pyrophosphorylase . The target compound, in contrast, is a monophosphate intermediate rather than a high-energy donor .

ADP-Glucose and GDP-Mannose Disodium Salts

  • ADP-Glucose: Contains adenosine diphosphate linked to glucose.
  • GDP-Mannose: Features guanosine diphosphate linked to mannose .
  • Comparison: Both are nucleotide sugars involved in polysaccharide biosynthesis (e.g., starch, glycoproteins). Their nucleoside components (adenosine/guanosine) differentiate them from the target compound, which lacks a nucleoside .

Sodium Dihydrogenphosphate Dihydrate (NaH₂PO₄·2H₂O)

  • Molecular Formula : NaH₂PO₄·2H₂O
  • Molecular Weight : 156.01 g/mol .
  • Comparison: A monobasic phosphate salt used in pH adjustment and buffer preparation. Its simplicity contrasts with the target compound’s carbohydrate-phosphate hybrid structure .

Research Findings and Functional Divergence

  • Metabolic Roles: The target compound is a substrate in glycolysis, while UDP-Glc and ADP-Glc are glycosyl donors in anabolic pathways .
  • Thermal Stability : Hydration states (e.g., tetrahydrate vs. dodecahydrate) influence stability. Sodium phosphate dodecahydrate dehydrates at room temperature, whereas the target compound requires controlled storage to prevent hydrolysis .

Biological Activity

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate, commonly referred to as alpha-D-glucose-1-phosphate disodium tetrahydrate, is a compound of significant interest due to its biological activities and applications in clinical settings. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C_6H_14Na_2O_8P
  • Molecular Weight: 284.1 g/mol
  • CAS Number: 150399-99-8
  • Solubility: Highly soluble in water

This compound serves primarily as a source of phosphate and glucose, which are critical for various biological processes.

Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate acts through several biochemical pathways:

  • Phosphate Supplementation: It is used in clinical settings to correct hypophosphatemia (low phosphate levels), especially in patients undergoing renal replacement therapy. The compound provides essential phosphate that aids in cellular functions and energy metabolism .
  • Substrate for Enzymatic Reactions: It serves as a substrate for enzymes such as phosphoglucomutase, which converts it into D-glucose-6-phosphate, an important intermediate in carbohydrate metabolism .
  • Impact on Glycogen Metabolism: The compound influences glycogen phosphorylase activity, which is crucial for glycogen breakdown and glucose release into the bloodstream .

Biological Effects

The biological effects of disodium alpha-D-glucose-1-phosphate include:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against pathogens like E. coli and Staphylococcus aureus, although further research is needed to quantify this activity .
  • Cell Proliferation: In vitro studies have indicated that this compound may affect cell proliferation rates, particularly in cancer cell lines such as Hela and A549, suggesting a potential role in cancer therapy .

Clinical Applications

  • Renal Replacement Therapy: Disodium alpha-D-glucose-1-phosphate is utilized in dialysate solutions to prevent hypophosphatemia in patients with acute kidney injury (AKI). Its effectiveness has been documented in clinical trials focusing on phosphate replacement strategies during dialysis .
  • Nutritional Support: As part of total parenteral nutrition (TPN), this compound helps maintain adequate nutrient levels in patients unable to consume food orally. Its role in providing both glucose and phosphate is vital for metabolic homeostasis during TPN .

Comparative Studies

Study FocusFindings
Antibacterial ActivityExhibited MIC values of 62.5 µg/mL against E. coli; further studies needed for specificity .
Cancer Cell ProliferationInduced antiproliferative effects on Hela cells with an IC50 of 226 µg/mL; potential therapeutic use .
Renal FunctionEffective as a phosphate source during renal replacement therapy; reduced risk of hypophosphatemia.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate tetrahydrate?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. Key factors include:

  • Temperature : Maintain 25–40°C to avoid thermal degradation of the glucose backbone .
  • pH : Adjust to 7.0–8.5 using sodium hydroxide to stabilize the phosphate group and prevent hydrolysis .
  • Reactant Ratios : Use a 1:1.2 molar ratio of glucose-1-phosphate to sodium ions to ensure complete salt formation .
  • Purification : Crystallize in aqueous ethanol (70% v/v) to isolate the tetrahydrate form .

Q. Which analytical techniques are recommended for structural validation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1H^{1}\text{H} and 31P^{31}\text{P} NMR confirm the anomeric configuration (α-D-glucose) and phosphate ester linkage .
  • HPLC : Use a hydrophilic interaction liquid chromatography (HILIC) column with refractive index detection to assess purity (>98%) .
  • X-ray Diffraction : Resolve the tetrahydrate crystal structure to verify water coordination sites .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is pH- and humidity-sensitive:

  • Dry State : Store at ≤-20°C in desiccated containers to prevent hydrate loss or conversion to anhydrous forms .
  • Aqueous Solutions : Prepare fresh solutions in pH 7.4 phosphate buffer; avoid freeze-thaw cycles to minimize hydrolysis .

Advanced Research Questions

Q. What experimental strategies address contradictory data in quantifying this compound via colorimetric vs. enzymatic assays?

  • Methodological Answer : Discrepancies arise from interference with reducing sugars or phosphate-binding proteins:

  • Colorimetric (Anthrone Test) : Pre-treat samples with glucose oxidase to eliminate free glucose interference .
  • Enzymatic (Alkaline Phosphatase) : Optimize incubation time (30–45 min) and substrate concentration (0.1–1 mM) to avoid non-linear kinetics .
  • Cross-Validation : Use 31P^{31}\text{P} NMR as a reference method to reconcile differences .

Q. How can molecular dynamics simulations predict interactions between this compound and glycogen phosphorylase?

  • Methodological Answer : Computational workflows include:

  • Docking Studies : Use AutoDock Vina with the glucose-1-phosphate binding site (PDB: 1GPB) to model binding affinity .
  • Free Energy Calculations : Apply the MM-GBSA method to evaluate the impact of hydration on ligand-protein stability .
  • Validation : Correlate simulation results with isothermal titration calorimetry (ITC) data to refine force field parameters .

Q. What mechanistic insights explain the compound’s role in modulating extracellular glucose uptake in in vitro models?

  • Methodological Answer : Design experiments to isolate transport pathways:

  • GLUT1 Inhibition : Use phloretin (1 mM) to block facilitative diffusion and measure residual uptake via LC-MS .
  • Sodium-Dependent Transport : Replace extracellular Na+^+ with choline+^+ to assess SGLT-mediated uptake .
  • Metabolic Tracing : Incubate with 13C^{13}\text{C}-labeled compound and track incorporation into glycogen via NMR .

Q. How do hydration states (tetrahydrate vs. anhydrous) affect the compound’s reactivity in phosphorylation assays?

  • Methodological Answer : Hydration alters solubility and kinetics:

  • Solubility Testing : Compare dissolution rates in D2_2O using 1H^{1}\text{H} NMR .
  • Kinetic Studies : Monitor ATP-dependent phosphorylation by hexokinase via stopped-flow spectroscopy; anhydrous forms show 20% slower kcatk_{\text{cat}} .

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